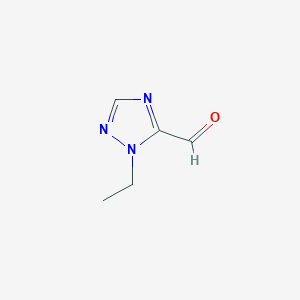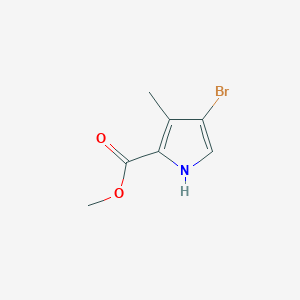
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
描述
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound with the empirical formula C5H7N3O. Its chemical structure features a triazole ring substituted with an ethyl group and an aldehyde functional group. The compound is also known by its CAS number: 675617-95-5 .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde consists of a five-membered triazole ring (containing three nitrogen atoms and two carbon atoms) with an ethyl group (C2H5) attached at one of the nitrogen atoms. The aldehyde functional group (CHO) is also part of the structure. The compound’s SMILES notation is O=C([H])C1=NC=NN1CC .
科学研究应用
Heterocyclic Compound Significance
Triazoles, including 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, are crucial in the development of new drugs due to their diverse biological activities. They offer structural variations, providing a rich source for the synthesis of compounds with potential anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The search for efficient synthesis methods that consider green chemistry principles is ongoing, aiming to address current health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Biological Activities
Research indicates a wide range of biological activities for 1,2,4-triazole derivatives, such as antimicrobial, antifungal, and antioxidant effects. These activities highlight the potential of triazoles in the development of new therapeutic agents. The versatility in chemical modeling of 1,2,4-triazoles allows for the exploration of various compounds with enhanced pharmacological effects (Ohloblina, 2022).
Proton-Conducting Membranes
1,2,4-Triazole derivatives are promising for the development of proton-conducting fuel cell membranes. They improve the basic characteristics of electrolyte membranes, increase thermal and electrochemical stability, and enhance ionic conductivity under anhydrous conditions at high temperatures. This application demonstrates the unique properties of triazoles in advancing energy technologies (Prozorova & Pozdnyakov, 2023).
Synthetic Routes and Chemical Transformations
The synthesis of 1,4-disubstituted 1,2,3-triazoles is an area of significant interest due to their applications in drug discovery, material science, and bioconjugation. Various methods, including copper-catalyzed azide-alkyne cycloadditions, have been explored to enhance the efficiency and scope of triazole synthesis, supporting the development of new biologically active compounds (Kaushik et al., 2019).
Industrial Applications
The versatility of triazole derivatives extends to the fine organic synthesis industry, where they are used in the production of agricultural products, pharmaceuticals, dyes, and corrosion inhibitors. This broad applicability underscores the importance of triazoles in various sectors, from healthcare to engineering and energy (Nazarov et al., 2021).
属性
IUPAC Name |
2-ethyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-5(3-9)6-4-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKFRWHQLJAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651004 | |
| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |
CAS RN |
675617-95-5 | |
| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)
![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)
![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)


![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)
